Cas no 787633-82-3 (1-(4-chloro-2-nitrophenyl)ethan-1-amine)
1-(4-chloro-2-nitrophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chloro-2-nitrophenyl)ethan-1-amine
- SCHEMBL5997462
- FT-0699171
- Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)-
- EN300-1983879
- 787633-82-3
-
- Inchi: 1S/C8H9ClN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3
- InChI Key: UGEHGFKWQXRLNP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])C(C)N
Computed Properties
- Exact Mass: 200.0352552g/mol
- Monoisotopic Mass: 200.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 71.8Ų
1-(4-chloro-2-nitrophenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1983879-1g |
1-(4-chloro-2-nitrophenyl)ethan-1-amine |
787633-82-3 | 1g |
$871.0 | 2023-09-16 | ||
| Enamine | EN300-1983879-5g |
1-(4-chloro-2-nitrophenyl)ethan-1-amine |
787633-82-3 | 5g |
$2525.0 | 2023-09-16 | ||
| Enamine | EN300-1983879-10g |
1-(4-chloro-2-nitrophenyl)ethan-1-amine |
787633-82-3 | 10g |
$3746.0 | 2023-09-16 | ||
| Enamine | EN300-1983879-0.05g |
1-(4-chloro-2-nitrophenyl)ethan-1-amine |
787633-82-3 | 0.05g |
$732.0 | 2023-09-16 | ||
| Enamine | EN300-1983879-0.1g |
1-(4-chloro-2-nitrophenyl)ethan-1-amine |
787633-82-3 | 0.1g |
$767.0 | 2023-09-16 | ||
| Enamine | EN300-1983879-0.25g |
1-(4-chloro-2-nitrophenyl)ethan-1-amine |
787633-82-3 | 0.25g |
$801.0 | 2023-09-16 | ||
| Enamine | EN300-1983879-0.5g |
1-(4-chloro-2-nitrophenyl)ethan-1-amine |
787633-82-3 | 0.5g |
$836.0 | 2023-09-16 | ||
| Enamine | EN300-1983879-1.0g |
1-(4-chloro-2-nitrophenyl)ethan-1-amine |
787633-82-3 | 1g |
$871.0 | 2023-06-02 | ||
| Enamine | EN300-1983879-2.5g |
1-(4-chloro-2-nitrophenyl)ethan-1-amine |
787633-82-3 | 2.5g |
$1707.0 | 2023-09-16 | ||
| Enamine | EN300-1983879-5.0g |
1-(4-chloro-2-nitrophenyl)ethan-1-amine |
787633-82-3 | 5g |
$2525.0 | 2023-06-02 |
1-(4-chloro-2-nitrophenyl)ethan-1-amine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1-(4-chloro-2-nitrophenyl)ethan-1-amine
1-(4-Chloro-2-nitrophenyl)ethan-1-amine: An Overview of CAS No. 787633-82-3
1-(4-Chloro-2-nitrophenyl)ethan-1-amine (CAS No. 787633-82-3) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents and as a key intermediate in various synthetic pathways.
The chemical structure of 1-(4-chloro-2-nitrophenyl)ethan-1-amine consists of a chlorinated and nitro-substituted phenyl ring attached to an ethylamine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable starting material for the synthesis of more complex molecules. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antimicrobial properties.
In the realm of medicinal chemistry, 1-(4-chloro-2-nitrophenyl)ethan-1-amine has been explored for its potential as a lead compound in drug discovery. Its ability to modulate specific biological targets, such as enzymes and receptors, has been investigated in various preclinical studies. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key players in many disease pathways.
The synthetic versatility of 1-(4-chloro-2-nitrophenyl)ethan-1-amine is another factor contributing to its importance in pharmaceutical research. It can be readily functionalized through various chemical reactions, such as nucleophilic substitution and reduction, to generate a wide range of derivatives with diverse biological activities. This flexibility allows researchers to fine-tune the properties of the final products, optimizing their efficacy and safety profiles.
In addition to its direct applications in drug development, 1-(4-chloro-2-nitrophenyl)ethan-1-amine serves as an important intermediate in the synthesis of other valuable compounds. For example, it can be used as a building block in the preparation of advanced materials and polymers with unique properties. These materials find applications in areas such as drug delivery systems and tissue engineering.
The safety and environmental impact of 1-(4-chloro-2-nitrophenyl)ethan-1-amine are also important considerations. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices are recommended to ensure workplace safety and environmental protection. Researchers should adhere to standard laboratory protocols when working with this compound to minimize any potential risks.
In conclusion, 1-(4-chloro-2-nitrophenyl)ethan-1-amine (CAS No. 787633-82-3) is a multifaceted compound with significant potential in both research and industrial applications. Its unique chemical structure and synthetic versatility make it an attractive candidate for the development of novel therapeutic agents and advanced materials. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in the future of medicinal chemistry and pharmaceutical science.
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